
Spectroscopic Profile of 4-(4-
Aminophenyl)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(4-
Aminophenyl)butyric acid, a compound of interest in pharmaceutical research and

development. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further studies.

Spectroscopic Data Summary
The empirical formula for 4-(4-Aminophenyl)butyric acid is C₁₀H₁₃NO₂, with a molecular

weight of 179.22 g/mol .[1][2][3] The structural and electronic environment of the molecule has

been elucidated using various spectroscopic techniques. The quantitative data from these

analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available Data not available Data not available
Aromatic protons

(AA'BB' system)

Data not available Data not available Data not available
-CH₂- (adjacent to

aromatic ring)

Data not available Data not available Data not available
-CH₂- (central

methylene)

Data not available Data not available Data not available
-CH₂- (adjacent to

carboxyl group)

Data not available Data not available Data not available -NH₂ (amino group)

Data not available Data not available Data not available
-COOH (carboxyl

group)

Table 2: ¹³C NMR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Chemical Shift (ppm) Assignment

Data not available Quaternary aromatic carbon (C-NH₂)

Data not available Aromatic CH

Data not available Aromatic CH

Data not available Quaternary aromatic carbon (C-alkyl)

Data not available -CH₂- (adjacent to aromatic ring)

Data not available -CH₂- (central methylene)

Data not available -CH₂- (adjacent to carboxyl group)

Data not available -COOH (carboxyl carbon)

Note: Specific chemical shift values from public databases were not available at the time of this

report. The assignments are based on predictable chemical environments.
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-(4-Aminophenyl)butyric acid

Wavenumber (cm⁻¹) Intensity Assignment

Data not available Broad O-H stretch (carboxylic acid)

Data not available Medium N-H stretch (primary amine)

Data not available Strong C=O stretch (carboxylic acid)

Data not available Medium C=C stretch (aromatic ring)

Data not available Medium C-N stretch (aromatic amine)

Data not available Medium C-O stretch (carboxylic acid)

Data not available Strong
Aromatic C-H bending (para-

disubstituted)

Note: Specific peak positions from public databases were not available. The assignments are

based on characteristic functional group frequencies.

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide information about the

structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for 4-(4-Aminophenyl)butyric acid

m/z Interpretation

179.09
Molecular ion [M]⁺ or protonated molecule

[M+H]⁺ (calculated: 179.0946)[1]
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Note: Detailed fragmentation data was not available. The primary observed peak would

correspond to the molecular ion or the protonated molecule.

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These

represent typical procedures for a small organic molecule like 4-(4-Aminophenyl)butyric acid.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 4-(4-Aminophenyl)butyric acid was dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5]

The solution was transferred to a 5 mm NMR tube.[6][7]

The sample was vortexed to ensure homogeneity.

Instrumentation and Parameters (¹H and ¹³C NMR):

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

Solvent: DMSO-d₆ (due to the presence of both amine and carboxylic acid functional

groups).

Temperature: 298 K.

¹H NMR:

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: -10 to 220 ppm.

Reference: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of solid 4-(4-Aminophenyl)butyric acid powder was placed directly onto

the ATR crystal.[8]

Pressure was applied using the instrument's anvil to ensure good contact between the

sample and the crystal.[8]

Instrumentation and Parameters (FTIR-ATR):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty ATR crystal was collected prior to

sample analysis.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
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A stock solution of 4-(4-Aminophenyl)butyric acid was prepared by dissolving

approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or

acetonitrile).[9][10]

This stock solution was further diluted to a final concentration of approximately 1-10 µg/mL

with the same solvent, often with the addition of a small amount of formic acid (0.1%) to

promote protonation for positive ion mode.[10]

The final solution was filtered through a 0.22 µm syringe filter to remove any particulates.[10]

Instrumentation and Parameters (ESI-MS):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped

with an electrospray ionization source.

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

Infusion: The sample solution was introduced into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Nebulizing Gas (N₂): Flow rate and temperature were optimized for stable spray and

desolvation.

Mass Range: m/z 50-500.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(4-Aminophenyl)butyric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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